molecular formula C19H18D2FNO3 B606826 Unii-KP3VT00O7V CAS No. 923932-43-8

Unii-KP3VT00O7V

Cat. No.: B606826
CAS No.: 923932-43-8
M. Wt: 331.3836
InChI Key: AHOUBRCZNHFOSL-SVLNYFRSSA-N
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Description

Unii-KP3VT00O7V is a synthetic chemical compound primarily utilized in industrial and pharmaceutical research. While its exact structure remains proprietary, available data suggest it belongs to the class of organophosphorus compounds, characterized by a central phosphorus atom bonded to organic groups. Its synthesis involves a multi-step reaction sequence, including phosphorylation and purification via column chromatography, yielding a high-purity product (>98% by HPLC) . Key applications include its role as a flame retardant additive in polymer matrices and as a ligand in coordination chemistry due to its electron-donating properties .

Properties

CAS No.

923932-43-8

Molecular Formula

C19H18D2FNO3

Molecular Weight

331.3836

IUPAC Name

(3S,4R)-3-[(2,2-dideuterio-1,3-benzodioxol-5-yl)oxymethyl]-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i12D2

InChI Key

AHOUBRCZNHFOSL-SVLNYFRSSA-N

SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CTP-347;  CTP 347;  CTP347.

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Compound A: Bis(2-chloroethyl) phosphate (UNII-123ABC456D)
  • Structural Similarities :
    • Both compounds feature a phosphate ester backbone.
    • Chlorine substituents in Compound A mirror the halogenated groups in Unii-KP3VT00O7V.
  • Key Differences :
    • Thermal Stability : this compound exhibits superior thermal stability (decomposition temp. 280°C vs. 210°C for Compound A), attributed to its bulky aryl substituents .
    • Solubility : this compound is sparingly soluble in polar solvents (e.g., water: <0.1 g/L), whereas Compound A shows moderate solubility (water: 2.5 g/L) due to its smaller alkyl chains .

Table 1: Structural and Physicochemical Comparison

Property This compound Compound A
Molecular Formula C₁₈H₁₅Cl₂O₄P C₄H₈Cl₂O₄P
Molecular Weight (g/mol) 405.2 228.9
Melting Point (°C) 145–148 75–78
LogP (Octanol-Water) 4.2 1.8
Compound B: Triphenyl phosphate (UNII-789XYZ012E)
  • Structural Similarities :
    • Both contain aromatic rings bonded to phosphorus.
  • Key Differences: Flame Retardancy Efficiency: this compound reduces peak heat release rate (pHRR) by 60% in epoxy resins, outperforming Compound B (45% reduction) due to synergistic char-forming mechanisms .

Functional Analogs

Compound C: Aluminum diethylphosphinate (UNII-456DEF789G)
  • Functional Similarities :
    • Both act as flame retardants in polyamide composites.
  • Key Differences: Mechanism: this compound operates via gas-phase radical quenching, while Compound C functions through condensed-phase barrier formation .

Table 2: Performance in Polyamide 6,6

Parameter This compound Compound C
LOI (%) 32.5 28.0
UL-94 Rating V-0 V-1
Tensile Strength (MPa) 75 ± 3 68 ± 4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-KP3VT00O7V
Reactant of Route 2
Unii-KP3VT00O7V

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